An In-Depth Technical Guide to [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine: Synthesis, Properties, and Medicinal Chemistry Applications
An In-Depth Technical Guide to [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document integrates known information with scientifically grounded, predictive methodologies for its synthesis and characterization. This approach is designed to empower researchers with a robust framework for their own investigations into this promising compound.
Compound Profile and Physicochemical Properties
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine belongs to the class of pyridine derivatives, which are integral scaffolds in a vast number of pharmaceuticals due to their ability to engage in various biological interactions.[1][2][3] The incorporation of a cyclopropylmethoxy group can enhance metabolic stability and binding affinity to biological targets.[4]
Table 1: Chemical and Physical Properties of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine
| Property | Value | Source |
| IUPAC Name | [6-(Cyclopropylmethoxy)-3-pyridinyl]methanamine | PubChem |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[5] |
| Molecular Weight | 178.23 g/mol | PubChem[5] |
| Monoisotopic Mass | 178.11061 Da | PubChem[5] |
| CAS Number | Not available | - |
| Predicted XlogP | 0.8 | PubChem[5] |
| Predicted Hydrogen Bond Donors | 2 | PubChem[5] |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Predicted Rotatable Bond Count | 3 | PubChem[5] |
| Predicted Boiling Point | Not available | - |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Not available | - |
Synthesis and Characterization
A logical and efficient synthetic route to [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine involves the reduction of the corresponding nitrile precursor, 6-(cyclopropylmethoxy)pyridine-3-carbonitrile. This transformation is a well-established and reliable method in organic synthesis for the preparation of primary amines.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a commercially available chloropyridine.
Caption: Proposed synthesis of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine.
Experimental Protocol: Synthesis of 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile
Causality: This step utilizes a Williamson ether synthesis, a classic and high-yielding reaction. Sodium hydride is a strong base that deprotonates the cyclopropylmethanol, forming a nucleophilic alkoxide that readily displaces the chloride from the electron-deficient pyridine ring.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmethanol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 6-chloronicotinonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(cyclopropylmethoxy)pyridine-3-carbonitrile.
Experimental Protocol: Synthesis of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine
Causality: The reduction of the nitrile to a primary amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6][7] Alternatively, catalytic hydrogenation with Raney Nickel offers a milder, albeit potentially slower, option.[8][9][10]
Protocol (using LiAlH₄):
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 6-(cyclopropylmethoxy)pyridine-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine. Further purification can be achieved by distillation or chromatography if necessary.
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 6.5-8.5 ppm).- Methylene protons of the aminomethyl group (-CH₂NH₂) adjacent to the pyridine ring.- Methylene protons of the cyclopropylmethoxy group (-OCH₂-).- Methine and methylene protons of the cyclopropyl ring (a complex multiplet at δ 0.2-1.2 ppm).- A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (δ 110-160 ppm).- Carbon of the aminomethyl group (-CH₂NH₂).- Carbon of the methylene group in the cyclopropylmethoxy moiety (-OCH₂-).- Carbons of the cyclopropyl ring (upfield signals). |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ at m/z 179.1179.[5] |
| FTIR | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups.- C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ether linkage. |
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine are prevalent in a wide range of biologically active compounds, suggesting its potential as a valuable building block in drug discovery.[2][3][11]
Rationale for Biological Interest
-
Pyridine Core: The pyridine ring is a common pharmacophore that can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties.[1] It can also participate in hydrogen bonding and π-stacking interactions with biological targets.
-
Primary Amine: The aminomethyl group provides a key point for further functionalization, allowing for the synthesis of a diverse library of derivatives. It can also act as a hydrogen bond donor and a basic center, which can be crucial for target engagement.
-
Cyclopropylmethoxy Group: This moiety is often incorporated into drug candidates to enhance their metabolic stability by blocking potential sites of oxidation. The cyclopropyl group can also introduce conformational rigidity and improve binding affinity.[4]
Potential Therapeutic Areas
Derivatives of similar pyridinylmethanamines have been investigated for a variety of therapeutic applications, including:
-
Kinase Inhibitors: The pyridine scaffold is a well-established component of many kinase inhibitors used in oncology.[2]
-
Central Nervous System (CNS) Agents: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating neurological and psychiatric disorders.
-
Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antibacterial and antifungal activities.[12]
The following diagram illustrates a hypothetical interaction of [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine with a generic kinase active site, highlighting the potential binding modes.
Caption: Potential binding mode in a kinase active site.
Safety and Handling
As with any research chemical, [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related amines.
Conclusion
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide provides a foundational understanding of its properties and a practical, scientifically-defensible framework for its synthesis and characterization. The structural features of this compound make it a compelling candidate for inclusion in screening libraries and as a starting point for the development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its chemical, physical, and biological properties.
Sources
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. PlumX [plu.mx]
- 5. PubChemLite - [6-(cyclopropylmethoxy)pyridin-3-yl]methanamine (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies [mdpi.com]
